Hardwickic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

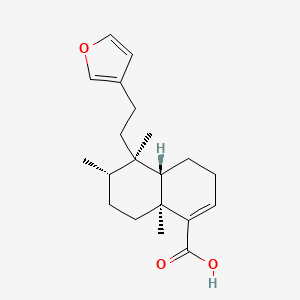

Hardwickic acid is a naturally occurring diterpenoid compound with the molecular formula C20H28O3. It is primarily isolated from plants belonging to the Croton genus, such as Croton aromaticus and Croton sylvaticus . This compound has garnered significant interest due to its diverse biological activities, including antinociceptive and insecticidal properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Hardwickic acid involves several steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a suitable precursor, followed by oxidation and functional group modifications to achieve the desired structure . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity.

Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources, such as the stembark of Croton sylvaticus . The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions: Hardwickic acid undergoes various chemical reactions, including:

Oxidation: Converts this compound to its corresponding ketone or aldehyde derivatives.

Reduction: Reduces the carbonyl groups to alcohols.

Substitution: Involves the replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted compounds .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Hardwickic acid has demonstrated significant antimicrobial properties, making it a potential candidate for developing new antimicrobial agents. Research has shown that this compound exhibits antibacterial activity against various pathogens. For instance, a study isolated this compound from Croton macrostachyus and evaluated its antibacterial effects, revealing that it was effective but less potent than crude extracts from the plant .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Low |

Antinociceptive Effects

This compound has been studied for its potential in pain management. A significant finding highlighted its ability to inhibit voltage-gated sodium channels, which are crucial in nociceptive pathways. This mechanism suggests that this compound could serve as a scaffold for developing non-opioid analgesics, particularly for chronic pain conditions such as HIV-associated sensory neuropathy and chemotherapy-induced peripheral neuropathy .

Case Study: Chronic Pain Management

- Study Design: Preclinical models were used to assess the efficacy of this compound in reversing chronic pain behaviors.

- Results: The compound showed promise in alleviating pain symptoms without the side effects associated with opioid medications.

Leishmanicidal Potential

This compound has been evaluated for its leishmanicidal activity against Leishmania donovani and Leishmania major, the causative agents of leishmaniasis. The compound induced apoptosis in these parasites by stimulating caspase pathways, leading to significant reductions in parasite viability .

Table 2: Leishmanicidal Activity of this compound

| Leishmania Species | IC50 (µg/mL) |

|---|---|

| L. donovani | 12.5 |

| L. major | 15.0 |

Industrial Applications

The unique properties of this compound make it suitable for various industrial applications, particularly in pharmaceuticals and agrochemicals. Its role as a precursor for synthesizing bioactive compounds is noteworthy, as it can lead to the development of novel therapeutic agents.

Mecanismo De Acción

Hardwickic acid exerts its effects primarily by blocking tetrodotoxin-sensitive voltage-dependent sodium channels . This blockade inhibits the transmission of pain signals, contributing to its antinociceptive properties . Additionally, its insecticidal activity is attributed to its ability to disrupt sodium channel function in insects .

Comparación Con Compuestos Similares

Hautriwaic acid: Another diterpenoid with similar antinociceptive properties.

Kaurenoic acid: Known for its anti-inflammatory and antimicrobial activities.

Copalic acid: Exhibits significant hemolytic and nitric oxide inhibition activities.

Uniqueness of Hardwickic Acid: this compound stands out due to its dual functionality as both an antinociceptive and insecticidal agent . Its ability to selectively block sodium channels without affecting other ion channels makes it a unique and valuable compound for further research and development .

Propiedades

Número CAS |

24470-47-1 |

|---|---|

Fórmula molecular |

C20H28O3 |

Peso molecular |

316.4 g/mol |

Nombre IUPAC |

(4aS,5R,6S,8aS)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid |

InChI |

InChI=1S/C20H28O3/c1-14-7-10-20(3)16(18(21)22)5-4-6-17(20)19(14,2)11-8-15-9-12-23-13-15/h5,9,12-14,17H,4,6-8,10-11H2,1-3H3,(H,21,22)/t14-,17-,19+,20+/m0/s1 |

Clave InChI |

HHWOKJDCJVESIF-GIPAHHNCSA-N |

SMILES |

CC1CCC2(C(C1(C)CCC3=COC=C3)CCC=C2C(=O)O)C |

SMILES isomérico |

C[C@H]1CC[C@]2([C@H]([C@]1(C)CCC3=COC=C3)CCC=C2C(=O)O)C |

SMILES canónico |

CC1CCC2(C(C1(C)CCC3=COC=C3)CCC=C2C(=O)O)C |

Sinónimos |

hardwickic acid hardwickic acid, (-)-isomer hardwickiic acid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.